Mdmat

Selective serotonin releasing agent SSRA Monoamine release

MDMAT (6,7-methylenedioxy-N-methyl-2-aminotetralin; CAS 34620-52-5) is a research chemical of the substituted 2-aminotetralin class. It is the N-methylated derivative of MDAT and is structurally related to the 2-aminotetralin series, which are rigid analogs of phenethylamines.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 34620-52-5
Cat. No. B1629260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMdmat
CAS34620-52-5
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESCNC1CCC2=CC3=C(C=C2C1)OCO3
InChIInChI=1S/C12H15NO2/c1-13-10-3-2-8-5-11-12(15-7-14-11)6-9(8)4-10/h5-6,10,13H,2-4,7H2,1H3
InChIKeyMTRLJTZQUZHTJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MDMAT (34620-52-5) Procurement Guide: Compound Identity, Class, and Basic Characteristics


MDMAT (6,7-methylenedioxy-N-methyl-2-aminotetralin; CAS 34620-52-5) is a research chemical of the substituted 2-aminotetralin class. It is the N-methylated derivative of MDAT and is structurally related to the 2-aminotetralin series, which are rigid analogs of phenethylamines [1]. It is described as a putative, non-neurotoxic, selective serotonin releasing agent (SSRA) and entactogen [1]. It has been theorized to have less long-term neurotoxicity and fewer hallucinogenic effects than other MDxx derivatives, but no formal scientific research has been conducted specifically on MDMAT [1].

Why MDMAT (34620-52-5) Cannot Be Substituted by Generic Amphetamine-Type Releasing Agents


Generic substitution with amphetamine-type releasing agents is not scientifically valid due to substantial differences in pharmacological profiles, particularly in monoamine release selectivity. While compounds like MDMA act as non-selective serotonin–norepinephrine–dopamine releasing agents (SNDRAs), and 5-APB/6-APB exhibit balanced release profiles, MDMAT is hypothesized to be a selective serotonin releasing agent (SSRA) based on its structural class [1]. For instance, MDMA stimulates 5-HT release with an EC50 of 58 nM and MPP+ (dopamine) release with an EC50 of 119 nM [2], whereas 5-APB releases serotonin, norepinephrine, and dopamine with EC50 values of 19, 21, and 31 nM, respectively [3]. In contrast, MDMAT's selective serotonin release profile is inferred from its relationship to MDAT and other 2-aminotetralins, which exhibit a markedly different DAT/SERT ratio compared to these analogs [1]. Substituting MDMAT with a non-selective SNDRA would fundamentally alter the neurochemical profile and experimental outcomes.

MDMAT (34620-52-5) Product-Specific Quantitative Evidence for Scientific Selection


Selective Serotonin Releasing Agent (SSRA) Profile: MDMAT vs. MDMA and 5-APB

MDMAT is hypothesized to act as a selective serotonin releasing agent (SSRA) with minimal effects on dopamine and norepinephrine release, a profile inferred from its structural relationship to MDAT and other 2-aminotetralins [1]. In contrast, MDMA is a non-selective SNDRA with EC50 values of 58 nM for 5-HT and 119 nM for dopamine (MPP+) [2], while 5-APB releases serotonin, norepinephrine, and dopamine with EC50 values of 19, 21, and 31 nM, respectively [3]. The selective serotonin release profile of MDMAT is a critical differentiating factor for studies focusing on serotonergic mechanisms without confounding dopaminergic or noradrenergic activation.

Selective serotonin releasing agent SSRA Monoamine release Neuropharmacology Entactogen

Theorized Reduced Neurotoxicity: MDMAT vs. MDMA and Other MDxx Derivatives

MDMAT has been theorized to have less long-term neurotoxicity and fewer hallucinogenic effects than other MDxx derivatives [1]. This hypothesis is based on the reduced neurotoxicity observed in structurally related 2-aminotetralins like MDAT [2]. In contrast, MDMA is known to cause serotonergic neurotoxicity, evidenced by significant reductions in hippocampal 5-HT levels in rodent models [3]. While no direct experimental data exists for MDMAT, its non-neurotoxic designation is a key differentiating factor in research applications where neurotoxicity is a confounding variable.

Neurotoxicity Serotonin neurotoxicity MDxx derivatives Amphetamine neurotoxicity Neuroprotection

Structural Rigidity and Conformational Constraint: MDMAT as a Rigid Analog of Phenethylamines

MDMAT, as a 2-aminotetralin, is a rigid analog of phenethylamines [1]. This structural rigidity confers conformational constraint that reduces off-target binding and provides more defined pharmacological profiles compared to the flexible phenethylamine scaffold. For example, 2-aminotetralin (2-AT) fully substitutes for d-amphetamine in rat drug discrimination tests but with one-half to one-eighth the potency, demonstrating the impact of conformational constraint on activity [2]. In contrast, flexible analogs like MDMA exhibit broader receptor interactions and more complex pharmacological signatures.

2-Aminotetralin Rigid analog Conformational constraint Phenethylamine Structure-activity relationship

Human Constitutive Androstane Receptor (CAR) Agonist Activity: MDMAT vs. Reference Compounds

MDMAT has been shown to act as an agonist at the human constitutive androstane receptor (CAR) with an EC50 of 380 nM in a luciferase reporter gene assay using human HepG2 cells cotransfected with CYP2B6 [1]. This activity is relevant for studies involving CAR-mediated gene regulation, CYP enzyme induction, and xenobiotic metabolism. While no direct comparator data for other entactogens is available in this specific assay, the quantitative EC50 provides a benchmark for MDMAT's interaction with this nuclear receptor. This represents a distinct pharmacological activity beyond monoamine release.

Constitutive androstane receptor CAR Nuclear receptor CYP2B6 Xenobiotic metabolism

Analytical Reference Standard Purity: MDMAT vs. Industry Benchmarks

Commercially available MDMAT reference standards are supplied with a purity of NLT 98% (as measured by HPLC or equivalent analytical methods) . This purity level meets or exceeds the industry standard for research-grade analytical reference materials, which typically range from 95% to 99%. For comparison, many vendor-supplied research chemicals in this class are offered at 95% purity, making the NLT 98% specification a differentiating factor for quantitative analytical applications requiring high accuracy.

Analytical reference standard Purity Quality control Forensic analysis Research chemical

MDMAT (34620-52-5) Optimal Application Scenarios for Scientific and Industrial Use


Neuropharmacological Studies Requiring Selective Serotonin Release Without Dopaminergic/Noradrenergic Confounds

MDMAT is an optimal tool compound for in vitro and in vivo studies designed to isolate serotonergic mechanisms. Its putative selective serotonin releasing agent (SSRA) profile allows researchers to investigate 5-HT-mediated behaviors, neurochemical responses, and receptor adaptations without the confounding activation of dopamine or norepinephrine pathways that occur with non-selective agents like MDMA or 5-APB [1]. This is critical for elucidating the specific role of serotonin in processes such as mood regulation, social behavior, and neuroplasticity.

Long-Term or Repeat-Dosing Studies Where Neurotoxicity Must Be Minimized

Due to its theorized non-neurotoxic profile, MDMAT is particularly suited for chronic or repeat-dosing experimental paradigms where MDMA and related compounds are known to cause serotonergic neurotoxicity [2]. This allows for the investigation of sustained serotonergic activation on behavior, gene expression, and receptor regulation without the confounding influence of drug-induced neuronal damage. Researchers can differentiate between pharmacological effects and neurotoxic sequelae.

Structure-Activity Relationship (SAR) and Conformational Constraint Studies

As a rigid 2-aminotetralin analog of phenethylamines, MDMAT provides a conformationally constrained scaffold for SAR investigations [3]. Its reduced conformational flexibility compared to flexible phenethylamines like MDMA allows for more precise mapping of molecular recognition elements at serotonin transporters and receptors. This makes it a valuable reference compound for computational modeling, pharmacophore development, and the design of novel ligands with improved selectivity and reduced off-target effects.

Analytical Method Development and Forensic Reference Standardization

The high-purity MDMAT reference standard (NLT 98%) is essential for developing and validating analytical methods (e.g., GC-MS, LC-MS/MS) for the detection and quantification of MDMAT and related aminotetralins in forensic and toxicological samples . Its use as a certified reference material ensures accurate identification and quantification, which is crucial for legal and regulatory compliance, clinical toxicology, and drug monitoring programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mdmat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.